1-(Methylamino)cyclopropane-1-carbonitrile

Medicinal Chemistry Drug Design Physicochemical Property Optimization

1-(Methylamino)cyclopropane-1-carbonitrile (CAS 1698290-52-6) is a functionalized cyclopropanecarbonitrile building block with molecular formula C5H8N2 and molecular weight 96.13 g/mol. The compound features a strained cyclopropane ring bearing both a nitrile and a methylamino substituent at the 1-position, making it a versatile intermediate for organic synthesis and medicinal chemistry applications.

Molecular Formula C5H8N2
Molecular Weight 96.13
CAS No. 1698290-52-6
Cat. No. B3245585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Methylamino)cyclopropane-1-carbonitrile
CAS1698290-52-6
Molecular FormulaC5H8N2
Molecular Weight96.13
Structural Identifiers
SMILESCNC1(CC1)C#N
InChIInChI=1S/C5H8N2/c1-7-5(4-6)2-3-5/h7H,2-3H2,1H3
InChIKeyMTKBHIBTALLJEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Methylamino)cyclopropane-1-carbonitrile (CAS 1698290-52-6) Procurement & Identity Overview for Research and Industrial Sourcing


1-(Methylamino)cyclopropane-1-carbonitrile (CAS 1698290-52-6) is a functionalized cyclopropanecarbonitrile building block with molecular formula C5H8N2 and molecular weight 96.13 g/mol . The compound features a strained cyclopropane ring bearing both a nitrile and a methylamino substituent at the 1-position, making it a versatile intermediate for organic synthesis and medicinal chemistry applications [1]. As a reactive scaffold with an unprotected secondary amine, it serves as a precursor for generating diverse derivatives through N-functionalization, nitrile hydrolysis, or cyclopropane ring-opening transformations .

Why Generic Cyclopropane Building Blocks Cannot Replace 1-(Methylamino)cyclopropane-1-carbonitrile in Specialized Synthesis


Generic substitution with simpler cyclopropane carbonitriles or alternative aminocyclopropanes fails because 1-(methylamino)cyclopropane-1-carbonitrile presents a specific combination of steric and electronic features that cannot be replicated without altering downstream reactivity. Cyclopropane-1-carbonitrile lacks the methylamino group entirely, eliminating the secondary amine handle required for N-functionalization or salt formation [1]. 1-Aminocyclopropane-1-carbonitrile (C4H6N2, MW 82.10 g/mol) replaces the methylamino group with a primary amino group, which fundamentally alters hydrogen-bonding capacity, nucleophilicity, and metabolic stability in bioactive molecule design . Meanwhile, N-protected variants such as 1-[Boc(methyl)amino]cyclopropanecarbonitrile introduce an additional deprotection step that may be incompatible with acid-sensitive or base-sensitive downstream chemistry [2]. The unprotected methylamino group in the target compound provides a unique balance of reactivity and synthetic accessibility that cannot be achieved through simple analog substitution without altering reaction pathways or yields.

Quantitative Differentiation Evidence: 1-(Methylamino)cyclopropane-1-carbonitrile versus Comparator Compounds


Molecular Weight and Lipophilicity Differentiation from Unsubstituted Amino Analog

1-(Methylamino)cyclopropane-1-carbonitrile (C5H8N2, MW 96.13 g/mol) carries a methylamino substituent versus 1-aminocyclopropane-1-carbonitrile (C4H6N2, MW 82.10 g/mol) . This N-methylation increases molecular weight by 14.03 g/mol and introduces an additional sp³ carbon, contributing to increased lipophilicity and modulated hydrogen-bond donor capacity. N-Methylation of primary amines in drug candidates typically increases logP by approximately 0.4–0.7 units and can alter CNS penetration and metabolic stability profiles [1].

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Commercial Purity Specification Differentiation Across Vendor Sources

Commercial purity specifications for 1-(methylamino)cyclopropane-1-carbonitrile vary significantly among suppliers, with reported purities including 95% (AKSci minimum specification), 98% (Leyan specification), and 99.8% (Shaoyuan stock batch purity) . Procurement decisions based on purity specifications directly impact downstream synthetic yield calculations and impurity management strategies, particularly when the compound is used as a stoichiometric building block rather than a catalytic species.

Procurement Quality Control Synthetic Reliability

Free Base versus Hydrochloride Salt Form Selection in Synthetic Workflows

1-(Methylamino)cyclopropane-1-carbonitrile is commercially available as the free base (MW 96.13 g/mol), whereas a related derivative 1-[(methylamino)methyl]cyclopropane-1-carbonitrile hydrochloride (CAS 2225146-97-2, C5H9ClN2, MW 132.59 g/mol) is supplied as the hydrochloride salt . The free base form eliminates the neutralization step required when using hydrochloride salts in base-sensitive or anhydrous reaction conditions, while also providing a 27.5% lower molecular weight per molar equivalent of active cyclopropane scaffold .

Synthetic Methodology Reaction Compatibility Salt Form Selection

Patent Documentation Density as Proxy for Scaffold Utility

The hydrochloride salt of 1-(methylamino)cyclopropane-1-carbonitrile is associated with 85 patents, whereas the free base (CAS 1698290-52-6) appears in fewer patent filings as a specifically enumerated intermediate [1]. This patent density reflects the compound‘s established role as a versatile scaffold in pharmaceutical patent literature, providing procurement justification for organizations seeking building blocks with demonstrated relevance to multiple therapeutic programs. The related 1-methylamino-cyclopropane-1-carboxylic acid scaffold is explicitly claimed in patents dating to 1999 as a plant growth regulator, demonstrating the broader utility of this core motif [2].

Pharmaceutical Patent Analysis Scaffold Utility Intellectual Property

Reactivity Differentiation from N-Protected Building Block Analogs

1-(Methylamino)cyclopropane-1-carbonitrile provides an unprotected secondary amine, distinguishing it from N-protected analogs such as 1-[Boc(methyl)amino]cyclopropanecarbonitrile and 1-[Cbz(methyl)amino]cyclopropanecarbonitrile . The absence of a protecting group eliminates one deprotection step from synthetic sequences, which typically adds 1–2 synthetic operations and associated yield losses (conservative estimate: ~10–20% cumulative yield reduction per additional step) [1]. This differentiation is material for procurement when step economy and overall synthetic efficiency are primary selection criteria.

Synthetic Efficiency Protecting Group Strategy Step Economy

Optimal Research and Industrial Application Scenarios for 1-(Methylamino)cyclopropane-1-carbonitrile Based on Differentiated Evidence


Medicinal Chemistry Hit-to-Lead Optimization Requiring N-Methyl Amine Scaffolds

In medicinal chemistry campaigns where N-methyl secondary amines are preferred over primary amines for modulated lipophilicity, reduced hydrogen-bond donor count, or altered metabolic stability, 1-(methylamino)cyclopropane-1-carbonitrile provides a pre-installed methylamino group (MW 96.13 g/mol vs. primary amine analog MW 82.10 g/mol, Δ = +14.03 g/mol) . This eliminates the need for post-synthetic N-methylation, which often suffers from incomplete conversion or over-alkylation side reactions. The cyclopropane ring additionally introduces conformational constraint, a strategy frequently employed to improve target binding affinity and selectivity [1].

Multi-Step Synthesis Campaigns Requiring Maximum Step Economy

When synthetic route efficiency is a primary procurement criterion, the free base form of 1-(methylamino)cyclopropane-1-carbonitrile eliminates both (a) the deprotection step required when using Boc- or Cbz-protected analogs, and (b) the neutralization step required when using hydrochloride salts . The cumulative effect reduces total synthetic operations by up to two steps compared to protected salt-form alternatives, directly translating to reduced labor time, solvent consumption, and cumulative yield loss in multi-gram to kilogram-scale syntheses [1].

Pharmaceutical Patent Strategy and Scaffold Diversification Programs

Organizations building patent portfolios around cyclopropane-containing therapeutic candidates may prioritize 1-(methylamino)cyclopropane-1-carbonitrile based on the established patent density of structurally related scaffolds (85 patents associated with the hydrochloride salt analog) . The core 1-methylamino-cyclopropane motif has demonstrated utility across diverse therapeutic and agrochemical applications since at least 1999, including plant growth regulators [1]. Procurement of this scaffold supports structure-activity relationship (SAR) exploration with a building block that has validated precedent in the patent literature, reducing the risk of investing in completely unvalidated chemical space.

High-Precision Synthetic Chemistry Requiring Defined Impurity Profiles

For applications where impurity management is critical—such as late-stage functionalization in drug substance synthesis or preparation of analytical reference standards—procurement of 1-(methylamino)cyclopropane-1-carbonitrile with the highest available purity specification (99.8% from Shaoyuan versus 95% baseline from AKSci, Δ = +4.8 percentage points) provides quantitative justification for vendor selection. Higher initial purity reduces the mass of unidentified impurities carried through subsequent transformations, potentially improving isolated yields of final compounds and simplifying analytical characterization requirements [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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